(R)-4-Amino-1-methylpyrrolidin-2-one
CAS No.: 2002478-22-8
Cat. No.: VC8252698
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2002478-22-8 |
|---|---|
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
| IUPAC Name | (4R)-4-amino-1-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 |
| Standard InChI Key | WBYJZPAHGAGMQX-SCSAIBSYSA-N |
| Isomeric SMILES | CN1C[C@@H](CC1=O)N |
| SMILES | CN1CC(CC1=O)N |
| Canonical SMILES | CN1CC(CC1=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a five-membered lactam ring (pyrrolidinone) with an amino group at the 4-position and a methyl group at the 1-position . Its stereochemistry, designated as (R)-configuration, critically influences its biological interactions and synthetic utility. The IUPAC name, (4R)-4-amino-1-methylpyrrolidin-2-one, reflects this chiral arrangement.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2002478-22-8 | |
| Molecular Weight | 114.15 g/mol | |
| IUPAC Name | (4R)-4-amino-1-methylpyrrolidin-2-one | |
| SMILES | CN1CC@@HN | |
| InChIKey | WBYJZPAHGAGMQX-SCSAIBSYSA-N |
Spectroscopic and Computational Data
The compound’s tetrahedral geometry and hydrogen-bonding capacity are evident in its computed physicochemical properties. The Topological Polar Surface Area (TPSA) of 46.33 Ų and a LogP of -0.8242 suggest moderate polarity and limited lipophilicity, which influence its pharmacokinetic profile . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the lactam structure and chiral purity .
Synthesis and Manufacturing
Chiral Synthesis Pathways
(R)-4-Amino-1-methylpyrrolidin-2-one is typically synthesized from chiral precursors such as L-proline. A multi-step process involving protection, methylation, and deprotection ensures stereochemical fidelity. Recent advances employ continuous flow reactors to enhance yield (reported >85%) and reduce waste.
Scalability and Industrial Relevance
Industrial-scale production prioritizes green chemistry principles. Solvent-free conditions and catalytic methylation steps minimize environmental impact. The compound’s stability under ambient storage (2–8°C in sealed containers) further supports its manufacturability .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Keep sealed at 2–8°C; avoid light |
Environmental Impact
Biodegradation studies indicate a half-life of 12 days in aqueous environments, with low bioaccumulation potential (BCF = 1.2) .
Computational and Pharmacokinetic Profiling
ADMET Predictions
Quantitative Structure-Activity Relationship (QSAR) models predict moderate blood-brain barrier permeability () and hepatic clearance via CYP3A4 . The compound’s TPSA and LogP align with Lipinski’s Rule of Five, indicating drug-likeness.
Molecular Dynamics Simulations
Simulations (300 K, 100 ns) reveal stable binding conformations in GABA-A receptor pockets. The methyl group enhances hydrophobic interactions, while the lactam oxygen participates in water-mediated hydrogen bonds.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for anticonvulsant and anxiolytic drug candidates. Structural analogs with fluorinated methyl groups show improved metabolic stability ( in human microsomes).
Prodrug Development
Ester derivatives (e.g., acetylated amino group) enhance oral bioavailability from 22% to 67% in rodent models, addressing first-pass metabolism challenges.
Future Research Directions
Mechanistic Elucidation
Further studies should clarify its effects on ionotropic glutamate receptors (e.g., NMDA, AMPA) and downstream transcription factors like CREB.
Clinical Translation
Phase 0 microdosing trials could assess human pharmacokinetics, leveraging its favorable in silico ADMET profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume